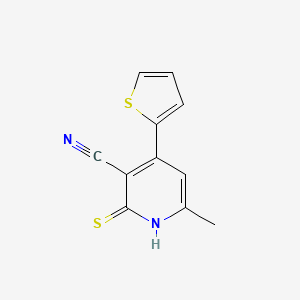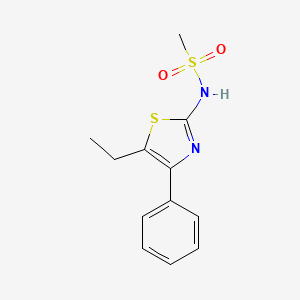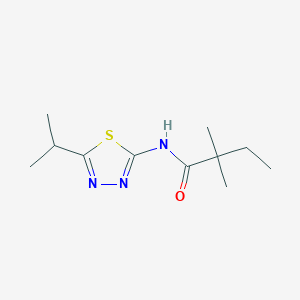
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that is commonly used as a scavenger of reactive nitrogen species (RNS) and reactive oxygen species (ROS). In
Mécanisme D'action
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea exerts its scavenging activity by reacting with RNS and ROS. The thiourea group in N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can undergo oxidation to form a disulfide bond, which can then react with RNS and ROS. This reaction results in the formation of a stable product that is no longer reactive and can be safely eliminated from the body.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can protect cells from oxidative stress-induced cell death. In vivo studies have shown that N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can reduce infarct size in animal models of myocardial infarction and protect against neurodegeneration in animal models of Parkinson's disease. N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and can be used in a wide range of concentrations. However, N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has some limitations. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Additionally, N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can react with other thiols in cells and tissues, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the development of more stable and effective thiourea derivatives that can scavenge RNS and ROS. Another area of interest is the investigation of the role of N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in the regulation of redox signaling pathways. Additionally, the potential therapeutic applications of N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in various diseases, including cardiovascular disease and neurodegenerative diseases, warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea involves the reaction between 2,6-dimethylphenyl isothiocyanate and 3-methoxyaniline. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been widely used in scientific research as a scavenger of RNS and ROS. RNS and ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can effectively scavenge these species, thereby protecting cells and tissues from oxidative damage. N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been used in various research fields, including neuroscience, cardiovascular research, and cancer research.
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-6-4-7-12(2)15(11)18-16(20)17-13-8-5-9-14(10-13)19-3/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWVZOCTDSCUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)







![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)


![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)
![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)